molecular formula C9H10BrNS B12951714 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine

Cat. No.: B12951714
M. Wt: 244.15 g/mol
InChI Key: VXEQECFYQPEZIN-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dibromopropane in the presence of a base, leading to the formation of the thiazepine ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Halogen atoms, such as bromine, can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepines .

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit bile acid transport, which can regulate bile acid reabsorption and promote intestinal health .

Comparison with Similar Compounds

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
  • 7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine

Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (e.g., oxygen in oxazepines) or substituents (e.g., dibutyl groups) can significantly alter their chemical and biological properties.

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C9H10BrNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2

InChI Key

VXEQECFYQPEZIN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C(C=C2)Br)SC1

Origin of Product

United States

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